molecular formula C21H43ClN2O3S B13762867 2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide CAS No. 70117-12-3

2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide

Cat. No.: B13762867
CAS No.: 70117-12-3
M. Wt: 439.1 g/mol
InChI Key: UGURZQIXJUOTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide is a chemical compound with a complex structure that includes a chloro group, a stearylamino group, and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide typically involves the reaction of stearylamine with chloroethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted ethanesulfonamides, while hydrolysis can produce stearylamine and sulfonamide derivatives .

Scientific Research Applications

2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide involves its interaction with specific molecular targets in biological systems. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The stearylamino group can interact with lipid membranes, affecting their structure and function. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide is unique due to its combination of a long stearylamino chain and a sulfonamide group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

70117-12-3

Molecular Formula

C21H43ClN2O3S

Molecular Weight

439.1 g/mol

IUPAC Name

1-(2-chloroethylsulfonyl)-3-octadecylurea

InChI

InChI=1S/C21H43ClN2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-21(25)24-28(26,27)20-18-22/h2-20H2,1H3,(H2,23,24,25)

InChI Key

UGURZQIXJUOTML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NS(=O)(=O)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.